molecular formula C17H13ClFN3O2 B7711855 N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide

N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide

Cat. No. B7711855
M. Wt: 345.8 g/mol
InChI Key: RDCKNFCWQHHHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide, also known as CPOEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection, this compound has been found to protect against oxidative stress-induced damage in neuronal cells. Additionally, this compound has exhibited antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. Inhibition of HDAC activity has been linked to the induction of cell cycle arrest and apoptosis, which may explain the anti-cancer properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, protection against oxidative stress-induced damage in neuronal cells, and inhibition of bacterial and fungal growth. Additionally, this compound has been found to have low toxicity in various cell lines, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in various cell lines, making it a safe option for in vitro studies. However, one of the limitations of this compound is its limited solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide, including the development of new anti-cancer agents, the exploration of its neuroprotective properties, and the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with ethylenediamine to form 2-chlorobenzamide. This intermediate is then reacted with 2-fluorobenzoyl chloride and sodium azide to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for scientific research applications.

properties

IUPAC Name

N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-10(20-16(23)12-7-3-5-9-14(12)19)17-21-15(22-24-17)11-6-2-4-8-13(11)18/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCKNFCWQHHHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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